molecular formula C8H9N3OS B1427076 N-(4-carbamothioylpyridin-2-yl)acetamide CAS No. 1239503-32-2

N-(4-carbamothioylpyridin-2-yl)acetamide

Cat. No. B1427076
CAS RN: 1239503-32-2
M. Wt: 195.24 g/mol
InChI Key: QSFYCCPMHTWGJZ-UHFFFAOYSA-N
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Description

“N-(4-carbamothioylpyridin-2-yl)acetamide”, also known as “N-[(4-Carboxy-1-methylpyridin-3-yl)methyl] formamide” or “CPAM”, is an organic compound primarily used in scientific experiments. It has a CAS Number of 1239503-32-2 and a molecular weight of 195.24 .


Molecular Structure Analysis

The IUPAC name for this compound is “N-[4-(aminocarbothioyl)-2-pyridinyl]acetamide”. The InChI code for this compound is "1S/C8H9N3OS/c1-5(12)11-7-4-6(8(9)13)2-3-10-7/h2-4H,1H3,(H2,9,13)(H,10,11,12)" .

Scientific Research Applications

Thiophene Derivatives and Carcinogenicity

Research involving thiophene analogues, which are structurally related to "N-(4-carbamothioylpyridin-2-yl)acetamide," has been conducted to evaluate their potential carcinogenicity. The study synthesized and assessed thiophene analogues of known carcinogens, evaluating their activity in vitro to predict their carcinogenic potential. These compounds showed activity profiles consistent with their chemical nature, indicating potential carcinogenicity, although their actual capacity to cause tumors in vivo remains uncertain (Ashby, Styles, Anderson, & Paton, 1978).

Biological Effects of Acetamide Derivatives

A review on the toxicology of acetamide and its derivatives, including formamide and their mono- and dimethyl derivatives, has provided comprehensive insights into their biological effects. This review highlights the importance of these chemicals, detailing their biological responses and the significant variation in responses among these compounds. It emphasizes the necessity for updated information reflecting the biology and usage of these materials (Kennedy, 2001).

Advanced Oxidation Processes and By-products

A study on the degradation of acetaminophen by advanced oxidation processes (AOPs) and the analysis of its by-products, including acetamide, provides insights into the environmental and toxicological implications of these compounds. The research summarized the state-of-the-art studies on acetaminophen by-products, their biotoxicity, and proposed degradation pathways, contributing to our understanding of how these compounds interact with the environment and potential risks associated with their release (Qutob, Hussein, Alamry, & Rafatullah, 2022).

Psychiatric Applications of N-Acetylcysteine

N-Acetylcysteine (NAC) has shown promise in the treatment of psychiatric disorders, offering an alternative to current pharmacological therapies. The compound's mechanisms, while not fully understood, likely extend beyond its role as an antioxidant precursor, modulating glutamatergic, neurotropic, and inflammatory pathways. This review outlines the therapeutic potential of NAC in addiction, compulsive and grooming disorders, schizophrenia, and bipolar disorder, indicating its emerging significance in psychiatric research (Dean, Giorlando, & Berk, 2011).

Safety and Hazards

The safety information and Material Safety Data Sheet (MSDS) for “N-(4-carbamothioylpyridin-2-yl)acetamide” can be found on the product link provided .

properties

IUPAC Name

N-(4-carbamothioylpyridin-2-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3OS/c1-5(12)11-7-4-6(8(9)13)2-3-10-7/h2-4H,1H3,(H2,9,13)(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSFYCCPMHTWGJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NC=CC(=C1)C(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-carbamothioylpyridin-2-yl)acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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